Cloflumide
Overview
Description
VUFB 15496, also known as cloflumide, is a chemical compound that has been studied for its potential neuroleptic properties. It is a dopamine receptor antagonist, specifically targeting dopamine receptors (DRDs). This compound was initially developed by Vufb A S and has been investigated for its potential use in treating psychotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VUFB 15496 involves several steps. The starting material, 3-fluorothiophenol, can be obtained from either 3-fluoro-1-bromobenzene through a reaction with magnesium and sulfur or from 3-fluoroaniline via the Leuckart method. The synthesis proceeds through multiple steps, including reactions with 5-chloro-2-iodobenzoic acid, sodium dihydrodibis (2-methoxyethoxy)aluminate, thionyl chloride, and sodium cyanide. The final product is obtained through a substitution reaction with 3-(1-piperazinyl)propionamide in boiling chloroform .
Industrial Production Methods
Industrial production methods for VUFB 15496 are not well-documented, as the compound’s development was discontinued at the preclinical stage
Chemical Reactions Analysis
Types of Reactions
VUFB 15496 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions are involved in its synthesis, such as the reduction of ketones to alcohols.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of VUFB 15496 include:
- Magnesium and sulfur for the initial preparation of 3-fluorothiophenol.
- Sodium dihydrodibis (2-methoxyethoxy)aluminate for reduction reactions.
- Thionyl chloride for chlorination.
- Sodium cyanide for nitrile formation.
- Piperazine derivatives for substitution reactions .
Major Products
The major product formed from these reactions is VUFB 15496 itself, which is a 2-chloro-7-fluoro-10-[4-(carbamoylethyl)piperazino]-10,11-dihydrodibenzo[b,f]thiepin methansulfonate .
Scientific Research Applications
VUFB 15496 has been primarily studied for its potential use as a neuroleptic agent. It has shown promise in preclinical studies for its ability to inhibit dopamine receptors, which are implicated in various psychotic disorders. The compound’s neuroleptic activity has been demonstrated in animal studies, where it was found to be almost completely absorbed from the gastrointestinal tract and exhibited significant dopamine-inhibiting action .
Mechanism of Action
The mechanism of action of VUFB 15496 involves its antagonistic effects on dopamine receptors. By binding to these receptors, the compound inhibits dopamine’s action, which is believed to contribute to its neuroleptic effects. The dopamine-inhibiting action is mediated solely by the parent drug, and the compound’s activity in plasma parallels its concentration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to VUFB 15496 include other dopamine receptor antagonists used in the treatment of psychotic disorders. Some of these compounds are:
- Haloperidol
- Chlorpromazine
- Risperidone
Uniqueness
VUFB 15496 is unique in its specific chemical structure and the particular pathways it targets. While it shares the dopamine receptor antagonistic properties with other neuroleptics, its distinct molecular structure and synthesis route set it apart from other compounds in its class .
Properties
IUPAC Name |
3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3OS.CH4O3S/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27;1-5(2,3)4/h1-4,11,13,18H,5-10,12H2,(H2,24,27);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULDEFSMTYYRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909236 | |
Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104821-37-6 | |
Record name | Cloflumide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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